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Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinazoline

cat. No.: B1591868

An In-Depth Technical Guide to 4-Chloro-7-methoxyquinazoline: Synthesis, Properties, and
Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-7-methoxyquinazoline
(CAS No. 55496-52-1), a pivotal heterocyclic intermediate in medicinal chemistry. We delve
into its fundamental physicochemical properties, outline a validated synthetic methodology, and
explore its critical role as a scaffold in the development of targeted therapeutics, particularly
kinase inhibitors. This document is intended for researchers, scientists, and drug development
professionals, offering field-proven insights into the strategic application of this versatile
building block.

Introduction: The Strategic Importance of the
Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its ability to
form the structural basis of numerous biologically active compounds. Its rigid, bicyclic aromatic
structure provides an ideal framework for the precise spatial orientation of functional groups,
enabling targeted interactions with biological macromolecules. Within this class, 4-Chloro-7-
methoxyquinazoline stands out as a key synthetic intermediate. The chlorine atom at the 4-
position serves as an excellent leaving group, facilitating nucleophilic substitution reactions—
the cornerstone of building molecular diversity. This reactivity is the primary reason for its
extensive use in constructing libraries of compounds for drug discovery, most notably in the
pursuit of potent and selective enzyme inhibitors.
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The methoxy group at the 7-position is not merely a passive substituent. It significantly
influences the molecule's electronic properties and can form crucial hydrogen bonds or van der
Waals interactions within the active site of a target protein. This strategic substitution pattern is
a recurring motif in a number of kinase inhibitors, where it contributes to binding affinity and
selectivity.[1] This guide will elucidate the synthesis and practical applications of this high-value
intermediate.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to
its application in synthesis and drug design. The key properties of 4-Chloro-7-
methoxyquinazoline are summarized below.

Property Value Reference
CAS Number 55496-52-1 [21[3114]
Molecular Formula CoH7CIN20 [2]
Molecular Weight 194.62 g/mol [2]
Appearance Solid [5]

Purity >95% (Typical) [3]

Storage Temperature 2-8°C, Inert atmosphere [51[6]

Synthesis of 4-Chloro-7-methoxyquinazoline: A
Validated Protocol

The synthesis of 4-chloro-substituted quinazolines is most reliably achieved through the
chlorination of the corresponding 4-hydroxyquinazoline (or its tautomer, quinazolin-4-one). This
transformation is a critical step that activates the C4 position for subsequent derivatization.

Synthetic Workflow Overview

The following diagram illustrates a common and effective two-step synthetic route starting from
commercially available 2-amino-4-methoxybenzoic acid.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://drughunter.com/articles/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery
https://www.benchchem.com/product/b1591868?utm_src=pdf-body
https://www.benchchem.com/product/b1591868?utm_src=pdf-body
https://www.echemi.com/products/pd180810107161-4-chloro-7-methoxyquinazoline.html
http://anichemllc.com/Products/Details/A90543
https://www.bldpharm.com/products/55496-52-1.html
https://www.echemi.com/products/pd180810107161-4-chloro-7-methoxyquinazoline.html
https://www.echemi.com/products/pd180810107161-4-chloro-7-methoxyquinazoline.html
https://www.hsppharma.com/apis-and-intermediates/4-chloro-7-methoxy-6-nitroquinazoline-cas.html
http://anichemllc.com/Products/Details/A90543
https://www.hsppharma.com/apis-and-intermediates/4-chloro-7-methoxy-6-nitroquinazoline-cas.html
https://www.bldpharm.com/products/574745-97-4.html
https://www.benchchem.com/product/b1591868?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

2-Amino-4-methoxybenzoic Acid +
Formamide (HCONH:)
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Step 1: Cyclization
(Heat, ~180°C)
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7-Methoxyquinazolin-4(3H)-one
(Intermediate)

Reactant
Step 2: Chlorination
(POCIs or SOCI2 with DMF cat.)

Yields

4-Chloro-7-methoxyquinazoline
(Final Product)

Click to download full resolution via product page

Caption: A typical synthetic route to 4-Chloro-7-methoxyquinazoline.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one

o Rationale: This step involves a condensation and cyclization reaction. Formamide serves as
both a reactant (source of the N1 and C2 atoms of the quinazoline ring) and a solvent at high
temperatures. The amino group of the starting material acts as a nucleophile, attacking the
formamide carbon, which ultimately leads to ring closure.

e Procedure:
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o In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-
methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents).

o Heat the mixture to 180-190°C and maintain for 4-6 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature. A solid precipitate should
form.

o Pour the mixture into cold water and stir vigorously.

o Collect the solid product by vacuum filtration, wash thoroughly with water to remove
residual formamide, and dry under vacuum. The resulting solid is 7-methoxyquinazolin-
4(3H)-one.

Step 2: Synthesis of 4-Chloro-7-methoxyquinazoline

» Rationale: The conversion of the 4-oxo group to a 4-chloro group is a critical activation step.
Phosphorus oxychloride (POCIs) is a powerful chlorinating and dehydrating agent commonly
used for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is often
added to form the Vilsmeier reagent in situ, which is the active electrophilic species that
facilitates the reaction.[7]

e Procedure:

o To a flask containing 7-methoxyquinazolin-4(3H)-one (1 equivalent), carefully add
phosphorus oxychloride (POCIs, 5-10 equivalents) under an inert atmosphere (e.g.,
nitrogen or argon).

o Add a catalytic amount of DMF (0.1 equivalents).

o Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring by TLC until the
starting material is consumed.

o Cool the reaction mixture to room temperature and then slowly and carefully pour it onto
crushed ice with vigorous stirring to quench the excess POCIs. Caution: This quenching is
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highly exothermic and releases HCI gas; it must be performed in a well-ventilated fume
hood.

o Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or
dilute sodium hydroxide solution until the pH is ~7-8. A solid precipitate will form.

o Collect the crude product by vacuum filtration, wash with cold water, and dry.

o Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl
acetate/hexane) to yield pure 4-Chloro-7-methoxyquinazoline.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors

4-Chloro-7-methoxyquinazoline is a cornerstone intermediate for synthesizing a class of
drugs known as Tyrosine Kinase Inhibitors (TKIs).[8] Tyrosine kinases are enzymes that play a
crucial role in cellular signaling pathways that control cell growth, proliferation, and
differentiation. Dysregulation of these kinases is a hallmark of many cancers, making them
prime therapeutic targets.[9]

The 4-chloro position is readily displaced by anilines and other nitrogen-containing
nucleophiles to install the pharmacophores necessary for binding to the ATP pocket of kinases
like the Epidermal Growth Factor Receptor (EGFR).[10] While many clinically approved drugs
like Gefitinib and Erlotinib feature a 6,7-dimethoxy substitution pattern, the underlying synthetic
strategy and biological principle are directly analogous.[8][9]

Role in Targeting the EGFR Signaling Pathway

The EGFR signaling pathway is a critical driver in many non-small-cell lung cancers (NSCLC).
[10] Inhibitors based on the quinazoline scaffold function as ATP-competitive inhibitors,
preventing the autophosphorylation of the receptor and blocking downstream signaling
cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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